Cas no 18979-53-8 (4-Amyloxyphenol)

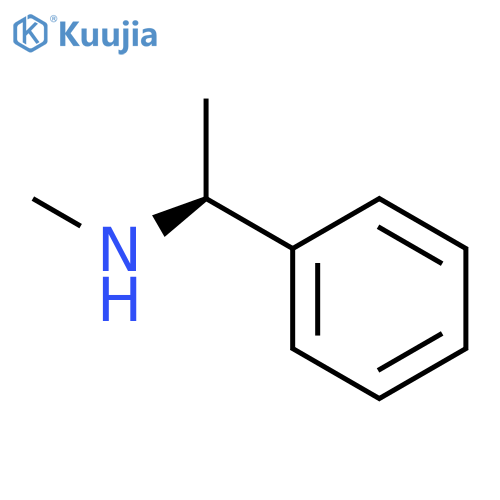

4-Amyloxyphenol structure

商品名:4-Amyloxyphenol

4-Amyloxyphenol 化学的及び物理的性質

名前と識別子

-

- p-(pentyloxy)phenol

- 4-Amyloxyphenol

- 4-pentoxyphenol

- 4-(Amyloxy)phenol

- 4-n-amyloxyphenol

- 4-n-pentoxyphenol

- 4-Pentyloxyphenol

- Hydroquinone Monoamyl Ether

- Hydroquinone Monopentyl Ether

- p-Amyloxyphenol

- p-n-Pentyloxyphenol

- P-PentYl-Oxyphenol

- Amol

- Amyloxyphenol

- p-Amoxyphenol

- PENTYLOXYPHENOL

- p-n-Amyloxyphenol

- 4-N-PENTYLOXYPHENOL

- 4-(PENTYLOXY)PHENOL

- Phenol, 4-(pentyloxy)-

- Phenol, p-(pentyloxy)-

- UHM852UB1I

- p-pentyloxyphenol

- 4-pentyloxy-phenol

- PubChem13207

- 4-(Pentyloxy)phenol #

- Hydroquinone Monopentyl E

- MFCD00044283

- EN300-17211

- Z56899109

- EINECS 242-712-6

- W-107743

- HMS1786M12

- NS00026200

- AS-57662

- D84211

- UNII-UHM852UB1I

- CS-W017187

- A813359

- A0728

- AKOS001043876

- P-(N-PENTYLOXY)PHENOL

- 18979-53-8

- P-PENTOXYPHENOL

- FT-0637775

- SCHEMBL56529

- Q27291080

- DTXSID1066443

-

- MDL: MFCD00044283

- インチ: 1S/C11H16O2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3

- InChIKey: JCLFHZLOKITRCE-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])O[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 180.11500

- どういたいしつりょう: 180.11503

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.0044 (rough estimate)

- ゆうかいてん: 47.0 to 49.0 deg-C

- ふってん: 273.08°C (rough estimate)

- フラッシュポイント: 136.7±4.8 °C

- 屈折率: 1.5130 (estimate)

- PSA: 29.46000

- LogP: 2.96120

- かんど: 空気に敏感である

- ようかいせい: 自信がない

4-Amyloxyphenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:0-10°C

- リスク用語:R36/37/38

4-Amyloxyphenol 税関データ

- 税関コード:2909500000

- 税関データ:

中国税関コード:

2909500000概要:

290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Amyloxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019069-5g |

4-Amyloxyphenol |

18979-53-8 | 97% | 5g |

¥179 | 2023-09-09 | |

| Enamine | EN300-17211-0.5g |

4-(pentyloxy)phenol |

18979-53-8 | 95.0% | 0.5g |

$65.0 | 2025-03-21 | |

| Apollo Scientific | OR936941-10g |

4-Pentyloxyphenol |

18979-53-8 | 95% | 10g |

£345.00 | 2024-05-25 | |

| Enamine | EN300-17211-0.1g |

4-(pentyloxy)phenol |

18979-53-8 | 95.0% | 0.1g |

$28.0 | 2025-03-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0728-5G |

4-Amyloxyphenol |

18979-53-8 | >97.0%(GC) | 5g |

¥770.00 | 2023-09-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024570-5g |

4-(Pentyloxy)phenol |

18979-53-8 | 98% | 5g |

¥219 | 2023-04-15 | |

| Apollo Scientific | OR936941-5g |

4-Pentyloxyphenol |

18979-53-8 | 95% | 5g |

£47.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0728-5g |

4-Amyloxyphenol |

18979-53-8 | 97.0%(GC) | 5g |

¥690.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A71910-25g |

4-(Pentyloxy)phenol |

18979-53-8 | 98% | 25g |

¥372.0 | 2023-09-08 | |

| Enamine | EN300-17211-0.25g |

4-(pentyloxy)phenol |

18979-53-8 | 95.0% | 0.25g |

$41.0 | 2025-03-21 |

4-Amyloxyphenol 関連文献

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

18979-53-8 (4-Amyloxyphenol) 関連製品

- 32512-24-6(methyl(1-phenylethyl)amine)

- 2449-49-2(N,N,α-trimethylbenzylamine)

- 10137-87-8(N-Ethyl-1-phenylethanamine)

- 19131-99-8((S)-(-)-N-Methyl-1-phenylethylamine)

- 14683-47-7(N-Methyl-1,1-diphenylmethanamine)

- 19302-16-0(N-(1-Phenylethyl)propan-2-amine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18979-53-8)4-Amyloxyphenol

清らかである:99%

はかる:100g

価格 ($):401.0